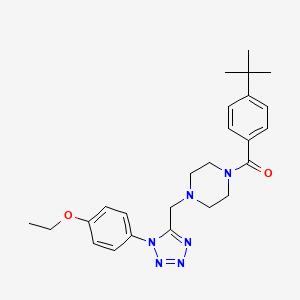
(4-(tert-butyl)phenyl)(4-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the tert-butyl group could be introduced via a Friedel-Crafts alkylation, the ethoxy group via a Williamson ether synthesis, and the tetrazole ring via a [2+3] cycloaddition .Chemical Reactions Analysis
The compound’s reactivity would be influenced by the functional groups present. For example, the ethoxy group could potentially undergo nucleophilic substitution reactions, and the tetrazole ring could participate in cycloaddition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of the ethoxy group could increase the compound’s solubility in organic solvents, while the tert-butyl group could increase its lipophilicity .Applications De Recherche Scientifique
Pharmacological Evaluation and Anxiolytic-like Effect
A compound similar in structure, 2‐(4‐((1‐phenyl‐1H‐pyrazol‐4‐yl)methyl)piperazin‐1‐yl)ethan‐1‐ol (LQFM032), was designed and synthesized for pharmacological evaluation, particularly focusing on its anxiolytic-like effects. The study involved a series of tests including the Irwin test, sodium pentobarbital-induced sleep test, open-field test, elevated plus maze test, light–dark box test, and step‐down test. The compound demonstrated anxiolytic-like activity, suggesting potential applications in treating anxiety-related disorders. Notably, these effects were mediated through benzodiazepine and nicotinic pathways without altering mnemonic activity (Brito et al., 2017).
Receptor Occupancy and Potential Applications in Treating Anxiety and Mood Disorders
Another compound, DU 125530, showed significant occupancy of the 5-HT(1A) receptor, a target implicated in the pathophysiology and treatment of anxiety and depression. The study, utilizing positron emission tomography (PET), revealed that this compound can achieve high occupancy of the human brain 5-HT(1A) receptor at doses with minimal acute side effects, highlighting its potential applications in treating anxiety and mood disorders (Rabiner et al., 2002).
Metabolic Characterization and Potential for PET Studies
The metabolic characterization of radioligand [O-methyl-11C]WAY-100635 was crucial for developing a biomathematical model to interpret brain radioactivity uptake in terms of receptor-binding parameters. The study detailed the metabolism of this compound in humans and suggested that using WAY-100635 labelled with carbon-11 in its cyclohexanecarbonyl moiety could enhance signal contrast in PET studies (Osman et al., 1996).
Mécanisme D'action
Propriétés
IUPAC Name |
(4-tert-butylphenyl)-[4-[[1-(4-ethoxyphenyl)tetrazol-5-yl]methyl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N6O2/c1-5-33-22-12-10-21(11-13-22)31-23(26-27-28-31)18-29-14-16-30(17-15-29)24(32)19-6-8-20(9-7-19)25(2,3)4/h6-13H,5,14-18H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOPQLQPKBXRSRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NN=N2)CN3CCN(CC3)C(=O)C4=CC=C(C=C4)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(tert-butyl)phenyl)(4-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

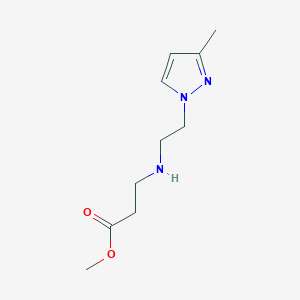
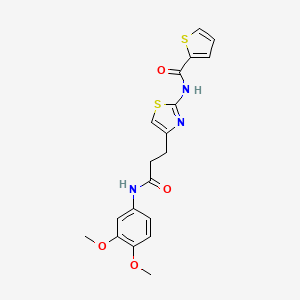

![(2S,3R,4R,5R,6S)-2-[(2S,3R,4S,5R,6S)-4,5-dihydroxy-6-[(2R,3R,4S,5S,6R)-4-hydroxy-6-(hydroxymethyl)-2-[(4S,5'R,6R,7S,8R,9S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxy-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxy-2-methyloxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B2814952.png)
![N-(1-(6-(3-fluorophenyl)pyridazin-3-yl)piperidin-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2814953.png)
![8-(3-chlorobenzenesulfonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2814956.png)
![1-(3-Chloro-4-methoxyphenyl)-4-[(2,5-dimethylphenyl)methyl]pyrazine-2,3-dione](/img/structure/B2814957.png)

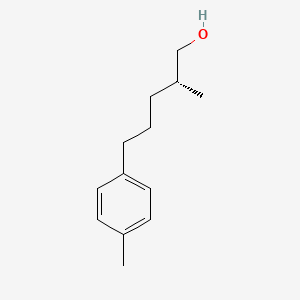
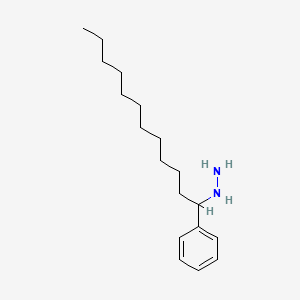



![Ethyl 5-(2,2-diphenylacetamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2814968.png)